1-Methoxy-4-(2-phenoxyethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenoxyethyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-7-13(8-10-14)11-12-17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
CUYWBIMQKQFQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 4 2 Phenoxyethyl Benzene and Its Derivatives
Classical Approaches to Aryl Ether Linkage Formation
Traditional methods for forming aryl ether bonds, namely the Ullmann and Williamson ether syntheses, have been adapted for the preparation of 1-methoxy-4-(2-phenoxyethyl)benzene and its precursors.
Ullmann Ether Synthesis Modifications for this compound Precursors
The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, among other compounds. wikipedia.org Traditionally, these reactions require high temperatures (often over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The synthesis of precursors for this compound can be achieved through a modified Ullmann ether synthesis. For instance, the reaction of a suitably substituted phenol (B47542) with an activated aryl halide in the presence of a copper catalyst can form the diaryl ether core. wikipedia.orgorgsyn.org
Modern advancements have introduced the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org For example, an intramolecular Ullmann-ether reaction has been successfully used to create novel dibenzoxepino[4,5-d]pyrazoles, demonstrating the utility of this reaction in complex molecule synthesis. nih.gov
Williamson Ether Synthesis Strategies Incorporating the Phenoxyethyl Moiety
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this strategy can be employed by reacting the sodium salt of 4-methoxyphenol (B1676288) with 2-phenoxyethyl halide or by reacting sodium phenoxide with 1-(2-haloethyl)-4-methoxybenzene.
For the Williamson ether synthesis to be effective, the alkyl halide must be primary to avoid elimination side reactions. masterorganicchemistry.com The reaction is often conducted in the presence of a base like sodium hydride (NaH) to deprotonate the alcohol, and a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comlibretexts.org The choice of solvent can be critical, with the parent alcohol of the alkoxide sometimes being used. masterorganicchemistry.compressbooks.pub
Modern Catalytic Approaches for this compound Synthesis
Contemporary synthetic chemistry offers more efficient and milder catalytic methods for aryl ether bond formation, primarily utilizing palladium and copper catalysts.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-oxygen bonds. nih.govrsc.org The Buchwald-Hartwig amination, for example, has been adapted for C-O bond formation. nih.govyoutube.com In the context of synthesizing this compound, this could involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov
Recent protocols have been developed for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols using a commercially available precatalyst, which demonstrates excellent functional group tolerance and short reaction times. nih.gov Such methods could be adapted for the synthesis of the target molecule. These reactions often employ a phosphine (B1218219) ligand and a base, such as cesium carbonate or potassium phosphate. nih.govnih.gov
Copper-Promoted Coupling Reactions in Phenoxyethyl-Substituted Systems
Copper-catalyzed cross-coupling reactions have seen a resurgence as a more economical alternative to palladium-based methods. researchgate.netbeilstein-journals.orgrsc.org These reactions can effectively form C-O bonds under milder conditions than the traditional Ullmann reaction. researchgate.net The synthesis of this compound can be envisioned through the copper-catalyzed coupling of a phenoxy-substituted alcohol with an aryl halide.
Recent advancements have shown that copper catalysts, often in the form of copper(I) salts and supported by ligands like diamines, can promote the coupling of aryl halides with alcohols. wikipedia.orgresearchgate.net These modern Ullmann-type reactions can proceed at lower temperatures and with catalytic amounts of copper, making them more practical for laboratory and industrial synthesis. wikipedia.orgencyclopedia.pub
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of this compound, several green chemistry principles can be applied.
One key principle is the use of catalysts to reduce energy consumption and waste. nih.govebin.pub Both palladium and copper-catalyzed reactions are examples of this, as they allow for more efficient bond formation under milder conditions compared to stoichiometric reagents. nih.govresearchgate.net Another principle is the use of safer solvents. nih.gov Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area. nih.govebin.pub For instance, microwave-assisted synthesis in water has been reported for the dehydroxylation of 2-nitroalcohols, a type of reaction that could be adapted for steps in a larger synthetic sequence. chemicalbook.com
Furthermore, designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. nih.govebin.pub One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing solvent use and purification steps. nih.gov
Below is a table summarizing the different synthetic approaches:
| Synthetic Method | Catalyst/Reagent | Key Features | Potential Application for this compound |
| Ullmann Ether Synthesis | Copper | High temperatures, polar solvents. wikipedia.org | Synthesis of diaryl ether precursors. wikipedia.orgorgsyn.org |
| Williamson Ether Synthesis | Base (e.g., NaH) | SN2 reaction, best with primary halides. wikipedia.orgmasterorganicchemistry.com | Formation of the ether linkage with a phenoxyethyl moiety. wikipedia.orgmasterorganicchemistry.com |
| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, ligand | Mild conditions, high efficiency. nih.govrsc.org | Direct formation of the aryl ether bond. nih.govnih.gov |
| Copper-Promoted Coupling | Copper catalyst, ligand | Milder than traditional Ullmann, economical. researchgate.netbeilstein-journals.org | Alternative to palladium-catalyzed synthesis for the aryl ether bond. wikipedia.orgresearchgate.net |
Solvent-Free and Aqueous Reaction Media Exploration
The shift away from volatile organic compounds (VOCs) as reaction solvents is a central theme in green chemistry. For the synthesis of ethers, exploring solvent-free conditions or using water as a solvent presents significant advantages in terms of cost, safety, and environmental impact.
Aqueous Reaction Media: The Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide, is traditionally conducted in organic solvents. However, it can be adapted to run in aqueous solutions through the use of phase-transfer catalysis (PTC). wikipedia.orgacs.orgchegg.com In this setup, the phenoxide nucleophile is generated in the aqueous phase by a base like sodium hydroxide (B78521). The alkyl halide reactant remains in an organic phase (which could be just the liquid reactant itself if used in excess). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, is crucial. wikipedia.orgyoutube.com This catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide to form the ether. youtube.com This method avoids the need for anhydrous solvents and can proceed under milder conditions. acs.org
For the synthesis of this compound, one could envision reacting 4-methoxyphenol with (2-bromoethyl)benzene (B7723623) in a biphasic system of water and an organic solvent, using sodium hydroxide as the base and a phase-transfer catalyst.
Solvent-Free Conditions: Another green approach is to eliminate the solvent entirely. Solvent-free, or solid-state, reactions can be facilitated by grinding the reactants together or by using a solid support. Research has shown the successful synthesis of diaryl ethers under solvent-free conditions using KF/Alumina as a solid support, with microwave irradiation to drive the reaction. nih.gov A similar strategy could be applied to the synthesis of alkyl aryl ethers. For instance, O-alkylation has been achieved by reacting alcohols and alkyl halides using CsF-Celite under solvent-free microwave conditions. tsijournals.com This method could potentially be adapted for synthesizing the target compound by reacting 4-methoxyphenol with (2-bromoethyl)benzene on a solid support like CsF-Celite or KF/Alumina, likely accelerated by heating.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. nih.gov By using microwave energy, which directly heats the reactants and solvent molecules, reaction times can be dramatically reduced from many hours to mere minutes, often leading to higher product yields and cleaner reactions. wikipedia.orgnih.gov
Both the Williamson ether synthesis and the Ullmann condensation have been shown to be significantly enhanced by microwave irradiation. wikipedia.orgtsijournals.comnih.govresearchgate.net For example, the synthesis of diaryl ethers via SNAr reactions has been achieved in 5-10 minutes in excellent yields under microwave heating, without the need for a catalyst. nih.govorganic-chemistry.org The Ullmann reaction, which traditionally requires harsh conditions and long reaction times, can be performed under much milder conditions with microwave assistance, often with improved yields. nih.govresearchgate.net
Applying this to this compound, a mixture of a phenol (e.g., 4-methoxyphenol), an alkyl or aryl halide (e.g., (2-bromoethyl)benzene), a base (e.g., cesium carbonate), and potentially a copper catalyst could be heated in a microwave reactor. This would be expected to produce the desired ether in a fraction of the time required for conventional heating methods. tsijournals.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 1-8 hours | 5-20 minutes wikipedia.orgresearchgate.net |
| Temperature | 50-100 °C (Reflux) | ~130-150 °C wikipedia.orgnih.gov |
| Energy Source | Oil Bath / Heating Mantle | Microwave Reactor |
| Typical Yield | Moderate to Good (50-95%) wikipedia.org | Good to Excellent (Often higher than conventional) wikipedia.orgnih.govresearchgate.net |
| Solvent | Acetone, Acetonitrile, DMF | DMSO, DMF, or Solvent-Free nih.govtsijournals.comnih.gov |
Reactivity and Mechanistic Investigations of 1 Methoxy 4 2 Phenoxyethyl Benzene
Fundamental Reaction Pathways of the Aryl Ether Linkage
The thermal decomposition of aryl ethers, particularly those related to lignin (B12514952) model compounds like 1-Methoxy-4-(2-phenoxyethyl)benzene, has been a subject of significant research. The pyrolysis of these compounds often proceeds through complex reaction pathways involving both free-radical and concerted mechanisms.
Theoretical studies on phenethyl phenyl ether (PPE), a core structural unit of this compound, have elucidated the bond dissociation energies (BDEs) of the various linkages. The presence of a methoxy (B1213986) group, as in the subject compound, can influence these BDEs. For instance, a methoxy group on the aromatic ring has been shown to reduce the BDE of the Cβ-O bond in the β-O-4 linkage. sci-hub.se This suggests that the ether bond in this compound is likely more susceptible to thermal cleavage compared to unsubstituted PPE.
The primary pyrolysis reactions can be initiated by the homolytic cleavage of the weakest bonds. In the case of a related compound, o-methoxy phenethyl phenyl ether, the Cβ-O and CH3-O bonds are competitive initial cleavage sites. sci-hub.se The resulting radicals can then undergo a variety of secondary reactions, leading to a complex mixture of products. Concerted reaction pathways are also significant, with studies on o-methoxy phenethyl phenyl ether indicating that a concerted pathway leading to the formation of guaiacol (B22219) and styrene (B11656) is kinetically favorable. sci-hub.se
The following table summarizes the key bond dissociation energies in a related model compound, highlighting the effect of the methoxy substituent.
| Bond | Bond Dissociation Energy (kcal/mol) in PPE | Change in BDE with o-methoxy group (kcal/mol) |
| Cβ—O | Not specified | -5.7 |
| C(aromatic)—O | Not specified | -4.5 |
| Cα—Cβ | Not specified | +0.2-0.5 |
| C(aromatic)—Cα | Not specified | +0.2-0.5 |
Data adapted from theoretical studies on o-methoxy phenethyl phenyl ether. sci-hub.se
The aryl ether linkage can also be cleaved through oxidative and reductive processes. Oxidative cleavage often involves the formation of radical cations and can be initiated by various reagents or electrochemical methods. For instance, the oxidation of related thioanisoles by horseradish peroxidase involves transient-state reactions and the formation of a complex between the enzyme and the substrate. nih.gov
Reductive cleavage of aryl ethers is another important transformation. A common method for this is the Birch reduction, which involves the use of sodium in liquid ammonia (B1221849). This reaction typically reduces the aromatic ring, and under certain conditions, can lead to the cleavage of the ether bond. For example, the reduction of methoxybenzene (anisole) with sodium in liquid ammonia yields 1-methoxy-1,4-cyclohexadiene. libretexts.org The specific outcome of the reduction of this compound would depend on the reaction conditions and the relative reactivity of the two aromatic rings.
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings of this compound
The methoxy group significantly increases the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu This high reactivity often necessitates milder reaction conditions to avoid polysubstitution. libretexts.org For example, the nitration of anisole (B1667542) (methoxybenzene) yields a mixture of ortho- and para-isomers, with the para-isomer typically being the major product. libretexts.org
The directing effect of the substituents is crucial in determining the position of electrophilic attack. The methoxy group directs incoming electrophiles to the ortho and para positions. libretexts.org The phenoxyethyl group's directing effect is less straightforward but would also likely favor ortho and para substitution due to the oxygen's lone pairs.
The following table shows the typical isomer distribution for the nitration of anisole, which serves as a model for the methoxy-substituted ring in this compound.
| Reaction | % Ortho-Product | % Meta-Product | % Para-Product |
| Nitration of Anisole | 30–40 | 0–2 | 60–70 |
| Friedel-Crafts Acylation of Anisole | 5–10 | 0–5 | 90–95 |
Data from typical electrophilic substitution reactions of anisole. libretexts.org
Nucleophilic Reactivity at the Phenoxyethyl Linker and Benzene Rings
While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. This typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, neither ring is strongly activated for SNAr under normal conditions.
However, the phenoxyethyl linker provides sites for nucleophilic attack. The benzylic-like carbon (the one attached to the phenoxy group) could potentially be a site for nucleophilic substitution, although this would require activation, for instance, by conversion of the hydroxyl group (if present) to a better leaving group.
Generally, arenes like benzene and its derivatives are unreactive towards nucleophiles in either addition or substitution reactions. libretexts.org
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
The kinetics of reactions involving aryl ethers have been studied to understand the reaction mechanisms and rates. For example, transient-state kinetics of the reaction of 1-methoxy-4-(methylthio)benzene with horseradish peroxidase compounds I and II revealed a complex mechanism involving an initial burst phase. nih.gov This study highlighted that the reaction can proceed through two independent pathways, with the preferred pathway being dependent on the substrate concentration. nih.gov
Derivatization Strategies and Structure Reactivity Relationship Studies of 1 Methoxy 4 2 Phenoxyethyl Benzene Analogs
Synthesis of Substituted Aryl Ring Derivatives
Theoretically, derivatization of the aryl rings of 1-methoxy-4-(2-phenoxyethyl)benzene would likely proceed via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group on one ring and the phenoxy group on the other would direct incoming electrophiles to specific positions, primarily ortho and para. However, no specific studies detailing these substitutions for this exact molecule have been identified.
Modifications of the Ethyl Linker in the Phenoxyethyl Moiety
Alterations to the two-carbon ethyl bridge connecting the two aromatic moieties could involve synthetic strategies to introduce alkyl substituents, change the chain length, or incorporate unsaturation. Such modifications would be expected to alter the molecule's conformational flexibility and the spatial relationship between the aryl rings. Again, specific published methods or reactivity studies concerning these modifications on this compound are not found in the available literature.
Heteroatom Replacement Strategies within the Core Structure
Replacing the ether oxygen atoms with other heteroatoms, such as sulfur or nitrogen, would create thioether or amine analogs, respectively. This is a common strategy in medicinal chemistry to probe the importance of hydrogen bonding and electronic effects. While general methods for such transformations exist, their application to this compound and the subsequent analysis of the analogs' reactivity have not been specifically reported.
Probing Chemical Reactivity through Structural Perturbations
Without a series of synthesized derivatives, a systematic study of the structure-reactivity relationships for this compound cannot be conducted. Such studies would typically involve kinetic analysis of reactions or measurement of physical properties to correlate with the electronic and steric effects of different substituents. The foundational data required for such an analysis for the target compound is not present in the public domain.
Advanced Spectroscopic Characterization Methodologies for 1 Methoxy 4 2 Phenoxyethyl Benzene Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Methoxy-4-(2-phenoxyethyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings, the protons of the ethyl bridge, and the methoxy (B1213986) group protons. The protons on the p-substituted methoxybenzene ring are expected to appear as two doublets in the aromatic region, characteristic of an AA'BB' spin system. The protons of the monosubstituted phenoxy ring will show more complex splitting patterns, typically appearing as a triplet for the para proton and multiplets for the ortho and meta protons. The methylene (B1212753) protons of the ethyl bridge (-CH₂-CH₂-) are anticipated to appear as two triplets due to coupling with each other. The methoxy group protons will present as a sharp singlet, typically in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the methoxy carbon, the two methylene carbons of the ethyl bridge, and the carbons of the two aromatic rings. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon atom attached to the methoxy group (C-O) will be significantly deshielded.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.79 (s, 3H) | 55.3 |
| -CH₂-O- | 4.15 (t, 2H) | 68.5 |
| Ar-CH₂- | 3.05 (t, 2H) | 35.0 |
| Methoxybenzene C1 | - | 158.5 (quaternary C) |
| Methoxybenzene C2, C6 | 7.15 (d, 2H) | 129.5 |
| Methoxybenzene C3, C5 | 6.85 (d, 2H) | 114.0 |
| Methoxybenzene C4 | - | 130.0 (quaternary C) |
| Phenoxybenzene C1' | - | 158.0 (quaternary C) |
| Phenoxybenzene C2', C6' | 6.95 (d, 2H) | 121.0 |
| Phenoxybenzene C3', C5' | 7.30 (t, 2H) | 129.8 |
| Phenoxybenzene C4' | 6.90 (t, 1H) | 114.5 |
Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift increments. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, a key cross-peak would be observed between the two methylene groups of the ethyl bridge, confirming their connectivity. Correlations between the aromatic protons on each ring would also be visible, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signal of the methoxy group to its corresponding carbon signal, the protons of each methylene group to their respective carbons, and each aromatic proton to its attached carbon atom. This is a powerful tool for unambiguously assigning the carbon signals of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons. For instance, correlations would be expected between the methylene protons (Ar-CH₂-) and the quaternary carbon of the methoxybenzene ring, as well as the ipso-carbon of the phenoxy group. The methoxy protons would show a correlation to the C-1 carbon of the methoxybenzene ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. For this compound (molecular weight: 228.28 g/mol ), the molecular ion peak is expected at m/z 228. Key fragmentation pathways would likely involve cleavage of the ether bonds and the ethyl bridge.
Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Predicted Fragment Structure | Fragmentation Pathway |
| 228 | [C₁₅H₁₆O₂]⁺ | Molecular Ion |
| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Cleavage of the C-O bond of the ethyl-phenoxy linkage |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage |
| 93 | [C₆H₅O]⁺ | Cleavage of the CH₂-O bond |
| 77 | [C₆H₅]⁺ | Loss of oxygen from the phenoxy radical |
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, ESI-MS would be used to accurately determine the molecular weight. In positive ion mode, a prominent peak at m/z 229.1223 corresponding to the [M+H]⁺ ion would be expected. This technique is particularly useful for confirming the molecular formula when coupled with a high-resolution mass analyzer.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the C-O stretching of the ether linkages, C-H stretching of the aromatic rings and the alkyl chain, and C=C stretching of the aromatic rings. The aromatic C-H out-of-plane bending vibrations can also provide information about the substitution patterns of the benzene rings.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. Aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene rings and the C-H vibrations would be readily observable.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | 1610, 1510 | 1610, 1510 (strong) |
| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | 1250 | Weak |
| C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | 1040 | Observable |
| Aromatic C-H Out-of-Plane Bend (p-disubstituted) | 830-810 | Weak |
| Aromatic C-H Out-of-Plane Bend (monosubstituted) | 770-730 and 710-690 | Weak |
Note: These are predicted frequency ranges and the actual spectra may show more complex patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules containing chromophores. In the case of this compound, the chromophores are the two benzene rings. The absorption of UV radiation by this molecule promotes electrons from a lower energy bonding or non-bonding molecular orbital (typically a π orbital in aromatic systems) to a higher energy anti-bonding molecular orbital (π). These electronic transitions, specifically π → π transitions, are characteristic of the conjugated systems within the molecule.
The UV spectrum of benzene itself exhibits a primary, intense absorption band (the E-band) around 204 nm and a secondary, less intense, symmetry-forbidden band (the B-band) with fine structure around 254 nm. When substituents are added to the benzene ring, they can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are primarily governed by the electronic effects of the substituents.
In this compound, both the methoxy (-OCH3) and the phenoxyethyl (-OCH2CH2C6H5) groups act as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, alters the λmax and intensity of the absorption. The methoxy group is a strong activating group, donating electron density to the benzene ring through resonance. libretexts.orglibretexts.org This electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the B-band. Similarly, the phenoxy group, as part of the larger substituent, also influences the electronic environment.
The resulting UV-Vis spectrum of this compound is expected to be a composite of the two substituted aromatic rings, with λmax values shifted to longer wavelengths compared to unsubstituted benzene. The spectrum for 2-Phenoxyethanol, a related structure, shows absorption in the UV range, indicating the contribution of the phenoxy chromophore. spectrabase.comnih.gov The precise λmax would be influenced by the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals.
Table 1: Comparison of typical UV-Vis absorption data for benzene and related compounds. The data for this compound is an expected range based on the electronic effects of its substituents.
X-ray Diffraction Analysis for Solid-State Structural Determination
While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures provides a clear indication of the type of information that would be obtained. For instance, studies on various diaryl ethers and molecules containing both methoxy and phenyl groups reveal detailed structural parameters. nih.gov The analysis would confirm the connectivity of the atoms and provide precise measurements, such as the C-O-C bond angle of the ether linkages and the planarity of the benzene rings.
A critical parameter that would be determined is the conformation of the flexible ethyl bridge connecting the two aromatic moieties. The torsion angles around the C-C and C-O bonds of this linker dictate the spatial relationship between the methoxy-substituted phenyl ring and the phenoxy group. This conformation is influenced by steric hindrance and weak intermolecular forces, such as π–π stacking or C-H···π interactions, which stabilize the crystal packing.
Crystallographic analysis of a related compound, 1-Methoxy-4-(phenylethynyl)benzene, has been reported in the Crystallography Open Database (COD) under entry 4062979. While the ethynyl (B1212043) linker is rigid compared to the ethyl linker in the target molecule, the crystallographic data for this analog illustrates the typical parameters determined in an XRD study.
Table 2: A table of typical crystallographic parameters that would be determined from a single-crystal X-ray diffraction analysis of this compound. The values are illustrative examples based on common organic molecules.
Computational and Theoretical Investigations of 1 Methoxy 4 2 Phenoxyethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics
For a molecule with the structural complexity of 1-methoxy-4-(2-phenoxyethyl)benzene, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can provide detailed insights into its electronic properties. researchgate.net These calculations yield crucial data on the distribution of electron density, which is fundamental to understanding the molecule's reactivity. For instance, in studies of similar diaryl ether derivatives, DFT has been used to elucidate structural and electronic properties, providing a foundation for predicting their behavior in chemical reactions. tubitak.gov.tr The optimized structure reveals the most stable three-dimensional arrangement of the atoms, minimizing the total electronic energy.
Illustrative Data from DFT Calculations on an Analogous Diaryl Ether:
| Parameter | Illustrative Calculated Value | Significance |
| Total Energy | -X Hartrees | Represents the total electronic energy of the optimized geometry. |
| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| C-O-C Bond Angle | ~118-120° | The angle of the ether linkage, which influences the molecule's overall shape and flexibility. |
| C-C Bond Lengths | ~1.39-1.40 Å (aromatic), ~1.52 Å (ethyl) | Provides precise measurements of the bonds within the molecule. |
This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the ethoxy bridge in this compound allows for a wide range of possible conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase), MD can reveal the most populated and energetically favorable conformations. This is crucial for understanding how the molecule might interact with other molecules, such as receptors or reactants. The simulations can also shed light on the nature of intermolecular interactions, like van der Waals forces and potential hydrogen bonding, which govern its physical properties and behavior in solution. For complex and flexible systems, MD is essential to move beyond a static picture and understand the dynamic nature of the molecule. rsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Predictions)
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. mdpi.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. researchgate.net Conversely, the LUMO's energy indicates its ability to accept electrons, relating to its reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For anisole (B1667542) derivatives, the HOMO is often located on the methoxy-substituted ring, while the LUMO may be distributed across the aromatic systems. mdpi.com
Illustrative FMO Data for an Anisole Derivative:
| Parameter | Illustrative Energy Value (eV) | Implication for Reactivity |
| EHOMO | -5.8 eV | Indicates the electron-donating capability of the molecule. |
| ELUMO | -1.2 eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |
This table is illustrative and based on typical values for similar compounds. Actual values would be determined through specific calculations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It translates the complex wavefunctions from DFT calculations into a more intuitive Lewis-like structure of bonds and lone pairs.
NBO analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net For this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs into the aromatic π-systems and the interactions between the bonding and anti-bonding orbitals. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these interactions. Larger E(2) values indicate stronger delocalization and greater stability. nih.govtandfonline.com
Prediction of Reaction Pathways and Transition States through Computational Methods
Computational methods, particularly DFT, are invaluable for mapping out potential reaction pathways and identifying the transition states involved. rsc.org For a molecule like this compound, one could investigate reactions such as ether cleavage, electrophilic aromatic substitution, or oxidation.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed. The energy of the transition state determines the activation energy barrier, which is a key factor in predicting the reaction rate. Computational studies on the decomposition of diaryl ethers, for example, have elucidated reaction pathways and the influence of substituents on reactivity. researchgate.net These methods allow chemists to explore the feasibility of a reaction and predict its outcome before attempting it in a laboratory setting. nccr-catalysis.ch
Advanced Applications in Chemical Research Utilizing 1 Methoxy 4 2 Phenoxyethyl Benzene
Role as a Synthetic Precursor in Multi-Step Organic Synthesis
The utility of 1-Methoxy-4-(2-phenoxyethyl)benzene as a precursor in multi-step organic synthesis is highlighted by its role in the preparation of complex pharmaceutical intermediates. While detailed synthetic pathways are often proprietary and confined to patent literature, the compound is cited as a starting material in the synthesis of substituted propanamide derivatives. These derivatives are of interest in medicinal chemistry, and the synthesis underscores the importance of this compound as a foundational molecular fragment.
The general synthetic strategy involves the chemical modification of the this compound core. This can include electrophilic aromatic substitution reactions on either of the benzene (B151609) rings, or modifications to the ether linkage, although the latter is less common due to the stability of the diaryl ether bond. The methoxy (B1213986) group can act as an ortho-, para-directing group, influencing the regioselectivity of substitution reactions on its own ring.
| Reactant | Reagent(s) | Product Type | Significance |
| This compound | Acylating/Alkylating agents | Substituted Propanamide Derivatives | Pharmaceutical Intermediates |
This table is illustrative and based on general principles of organic synthesis, as specific patented examples were not detailed in the provided search results.
Investigation as a Building Block for Complex Molecular Architectures
The structural attributes of this compound make it an attractive building block for the assembly of more intricate molecular structures. The presence of two aromatic rings and a flexible ethyl linker allows for the construction of compounds with specific three-dimensional orientations of their substituent groups. This is particularly valuable in the design of molecules intended to interact with biological targets, where shape and electronic properties are critical for activity.
Research in this area, though not extensively published in open literature, likely explores the use of this compound in the synthesis of macrocycles and other sterically demanding structures. The diaryl ether linkage provides a degree of conformational flexibility, which can be a key design element in creating host-guest systems or molecules with specific binding properties.
| Molecular Feature | Potential Application in Complex Architectures |
| Two Aromatic Rings | Scaffold for further functionalization and extension |
| Ethyl Linker | Provides conformational flexibility |
| Methoxy Group | Influences electronic properties and reactivity |
| Phenoxy Group | Stable ether linkage for robust molecular design |
This table outlines the potential of the compound's structural features for designing complex molecules, an area of ongoing research interest.
Exploration in Polymer Chemistry Research
A comprehensive review of the available scientific literature did not yield specific research detailing the exploration of this compound in polymer chemistry. While phenolic compounds and their derivatives are foundational to many classes of polymers, the direct incorporation of this specific molecule into polymeric chains is not a widely reported area of investigation at this time. Phenolic polymers are a significant class of materials, often synthesized through the condensation of phenols with aldehydes. ontosight.ai However, the specific use of this compound as a monomer or comonomer in such polymerizations has not been documented in the provided search results.
Potential in Catalyst Design and Ligand Development
There is currently no direct evidence in the reviewed literature to suggest that this compound is being actively investigated for its potential in catalyst design or as a ligand for metal complexes. The development of ligands for catalysis often focuses on molecules containing specific donor atoms like phosphorus, nitrogen, or sulfur, which can coordinate effectively to a metal center. While the oxygen atoms in the ether and methoxy groups of this compound have lone pairs of electrons, they are generally weak coordinators for many of the transition metals used in catalysis. Research in catalysis often employs more specialized and electronically tunable ligand systems.
Future Research Directions and Emerging Trends for 1 Methoxy 4 2 Phenoxyethyl Benzene
Development of Novel Synthetic Methodologies
The synthesis of diaryl ethers, including 1-Methoxy-4-(2-phenoxyethyl)benzene, has traditionally been achieved through established methods such as the Williamson ether synthesis and the Ullmann condensation. However, future research is trending towards the development of more efficient, versatile, and environmentally benign synthetic strategies.
Modern approaches focus on transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. Key areas for future exploration in the synthesis of this compound include:
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method for forming carbon-heteroatom bonds is being increasingly adapted for C-O bond formation to create diaryl ethers. thieme-connect.com Future work will likely focus on developing more active and stable palladium catalysts and ligands to improve reaction efficiency and substrate scope.
Copper-Catalyzed Ullmann-Type Couplings: While a classic method, modern advancements in the Ullmann reaction involve the use of ligands to facilitate the copper-catalyzed coupling of aryl halides with phenols under milder conditions than the traditional high-temperature requirements. thieme-connect.comtandfonline.comrsc.org Research into novel ligands and copper sources is a promising direction.
Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a more sustainable and cost-effective alternative to palladium. researchgate.net Developing nickel-based catalytic systems for the synthesis of diaryl ethers like this compound is a significant area of future research.
Formal Oxygen Insertion Reactions: A novel strategy involves the formal insertion of an oxygen atom between Suzuki-Miyaura coupling partners. acs.org This approach repurposes readily available starting materials, offering a new disconnection for the synthesis of diaryl ethers.
Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers
| Methodology | Catalyst/Reagents | Advantages | Potential Future Research Focus for this compound |
| Williamson Ether Synthesis | Strong base, Alkyl halide | Simple, well-established | Optimization for specific substrates, milder bases. |
| Ullmann Condensation | Copper catalyst, High temperature | Effective for certain substrates | Development of ligand-assisted, lower-temperature conditions. thieme-connect.comtandfonline.comrsc.org |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst, Ligand, Base | High efficiency, broad scope | Design of more active and air-stable catalysts. thieme-connect.com |
| Nickel-Catalyzed Coupling | Nickel catalyst, Ligand, Base | Lower cost, sustainable | Exploration of ligand effects and reaction mechanisms. researchgate.net |
| Oxygenative Cross-Coupling | Palladium catalyst, Oxidant | Novel disconnection, use of readily available starting materials | Broadening the substrate scope and understanding the mechanism. acs.org |
Discovery of Unprecedented Chemical Reactivity
The chemical reactivity of this compound has not been extensively studied. Future research will likely uncover novel reaction pathways and transformations. The presence of two aromatic rings connected by a flexible ethyl ether linkage suggests several possibilities for unprecedented reactivity.
Potential areas of investigation include:
Photochemical Reactions: The aromatic moieties could be susceptible to photochemical transformations, such as cycloadditions or rearrangements, upon exposure to UV light. The flexible linker may influence the stereochemical outcome of such reactions.
Catalytic C-H Activation: The selective functionalization of the aromatic C-H bonds presents a powerful tool for creating more complex molecules. Research into directing group strategies to control the site of functionalization on either of the benzene (B151609) rings could lead to novel derivatives.
Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the ether linkage could potentially be cleaved or induced to rearrange, leading to the formation of new heterocyclic or polycyclic structures.
Reactivity in Non-traditional Solvents: Exploring the reactivity of this compound in ionic liquids or deep eutectic solvents could lead to new and unexpected chemical behaviors due to the unique solvent-solute interactions.
Integration with Advanced Materials Science Research Methodologies
The structural motif of this compound, featuring two aromatic rings and a flexible spacer, is characteristic of molecules that can exhibit interesting properties in materials science.
Emerging trends point towards the integration of such compounds into advanced materials:
Liquid Crystals: Diaryl ethers are known to be components of liquid crystalline materials. rsc.org The specific geometry and flexibility of this compound could be conducive to the formation of nematic or smectic phases, which are crucial for display technologies. Future research would involve synthesizing derivatives and studying their phase behavior.
Organic Electronics: The aromatic nature of the compound suggests potential applications in organic electronics. By modifying the structure to include electron-donating or electron-withdrawing groups, it may be possible to tune its electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
High-Performance Polymers: The diaryl ether linkage is a key component in high-performance polymers like poly(ether ether ketone) (PEEK) and poly(phenylene sulfide) (PPS), known for their thermal stability and chemical resistance. This compound could serve as a monomer or a building block for new polymers with tailored properties.
Biodegradable Polymers: Research into incorporating aromatic units into biodegradable polymers is a growing field. mdpi.com The phenoxyethylbenzene structure could be a target for creating biodegradable polymers with enhanced mechanical and thermal properties.
Exploration of New Mechanistic Biological Paradigms
While the biological activity of this compound itself is uncharacterized, the diaryl ether scaffold is present in numerous biologically active natural products and synthetic drugs. tandfonline.com This suggests that this compound and its derivatives could be a fertile ground for the discovery of new therapeutic agents.
Future research should focus on:
Enzyme Inhibition: Many diaryl ethers exhibit inhibitory activity against a range of enzymes. tandfonline.com For instance, some have been shown to inhibit carbonic anhydrase and cholinesterases. Screening this compound and its analogs against a panel of enzymes could reveal novel biological targets.
Antimicrobial and Antifungal Activity: The structural similarity to other bioactive benzene derivatives suggests potential antimicrobial or antifungal properties. mdpi.comlookchem.com
Anticancer Activity: The diaryl ether motif is found in some anticancer agents. Investigating the cytotoxicity of this compound against various cancer cell lines could be a starting point for developing new chemotherapeutics.
Neuroprotective Effects: Given the prevalence of the diaryl ether structure in compounds targeting the central nervous system, exploring the potential neuroprotective or neuromodulatory effects of this molecule is a worthwhile endeavor.
Table 2: Potential Biological Activities of Diaryl Ether Scaffolds
| Biological Target/Activity | Example of Diaryl Ether-Containing Compound | Potential for this compound Research |
| Enzyme Inhibition | Thyroxine (hormone) | Screening for inhibition of metabolic and signaling pathway enzymes. tandfonline.com |
| Anticancer | Combretastatin A-4 (tubulin polymerization inhibitor) | Cytotoxicity assays against various cancer cell lines. |
| Antimicrobial | Vancomycin (B549263) (antibiotic) | Evaluation against a panel of pathogenic bacteria and fungi. mdpi.comlookchem.com |
| Anti-inflammatory | Obavatol (natural product) | Investigation of effects on inflammatory pathways. |
Sustainable and Scalable Production Methodologies
The development of sustainable and scalable methods for the production of this compound is crucial for its potential future applications. Green chemistry principles will guide this research.
Key areas for development include:
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or nickel is a major goal in green chemistry. researchgate.net
Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as lignin-derived phenols, would significantly improve its sustainability profile. researchgate.net
Enzymatic Synthesis: The use of enzymes, such as laccases or peroxidases, for the formation of the ether linkage offers a highly selective and environmentally friendly alternative to traditional chemical methods.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow synthesis for this compound would be a significant step towards its industrial production.
Solvent Minimization and Use of Greener Solvents: Research into performing syntheses in water, supercritical fluids, or biodegradable solvents will reduce the environmental impact of the production process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
